(1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride
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Overview
Description
(1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride is a chiral compound that belongs to the class of secondary amines It is characterized by the presence of a dimethylamino group attached to a phenylethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde and dimethylamine.
Formation of Intermediate: Benzaldehyde undergoes a reaction with dimethylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield (1S)-2-(dimethylamino)-1-phenylethan-1-ol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can produce a variety of substituted phenylethanol derivatives.
Scientific Research Applications
(1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of (1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride: The enantiomer of the compound with similar structural properties but different biological activity.
N,N-dimethyl-1-phenylethan-1-amine: A structurally related compound with different functional groups.
Uniqueness
(1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride is unique due to its specific chiral configuration and the presence of both dimethylamino and phenylethanol groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(1S)-2-(dimethylamino)-1-phenylethan-1-ol hydrochloride, commonly referred to as DMPEA-HCl, is a chiral compound with significant implications in pharmacology and medicinal chemistry. Its biological activity is primarily attributed to its interactions with various receptors and enzymes, making it a valuable candidate for therapeutic applications.
DMPEA-HCl is characterized by its chiral center, which influences its biological interactions. The compound's structure can be represented as follows:
This structure includes a dimethylamino group, a phenyl ring, and a hydroxyl group, contributing to its solubility and reactivity.
The biological activity of DMPEA-HCl is largely due to its ability to interact with neurotransmitter systems, particularly those involving catecholamines. Key mechanisms include :
- Receptor Binding : DMPEA-HCl demonstrates affinity for adrenergic and dopaminergic receptors, influencing neurotransmitter release and uptake.
- Enzyme Modulation : The compound acts as a substrate or inhibitor for specific enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .
Pharmacological Effects
Research indicates that DMPEA-HCl exhibits several pharmacological effects:
- Antidepressant Activity : Studies suggest that DMPEA-HCl may enhance mood by increasing levels of serotonin and norepinephrine in the brain .
- Cognitive Enhancement : Preliminary studies indicate potential benefits in cognitive function, possibly through cholinergic pathways .
Case Studies
- Antidepressant Efficacy : In a controlled study involving animal models, DMPEA-HCl was administered to assess its impact on depressive behaviors. Results showed a significant reduction in immobility time during forced swim tests, indicating antidepressant-like effects .
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of DMPEA-HCl against oxidative stress-induced neuronal damage. The compound demonstrated a capacity to reduce cell death in neuronal cultures exposed to hydrogen peroxide .
Comparative Analysis
The biological activity of DMPEA-HCl can be compared with similar compounds:
Compound | Mechanism of Action | Biological Activity |
---|---|---|
(S)-(+)-2-Amino-1-phenylethanol | Adrenergic receptor agonist | Antidepressant effects |
2-Amino-2-phenylethanol | Non-selective monoamine reuptake inhibitor | Moderate antidepressant activity |
2-Phenylethanol | Weak interaction with adrenergic receptors | Minimal biological activity |
Research Findings
Recent studies have highlighted the following findings regarding DMPEA-HCl:
- Structure-Activity Relationship (SAR) : Investigations into the SAR of DMPEA-HCl have revealed that modifications to the dimethylamino group significantly alter its binding affinity and biological activity .
- Toxicological Profile : Toxicity assessments indicate that DMPEA-HCl has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in preclinical trials .
Properties
IUPAC Name |
(1S)-2-(dimethylamino)-1-phenylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-11(2)8-10(12)9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEHVQVWTRJIET-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](C1=CC=CC=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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